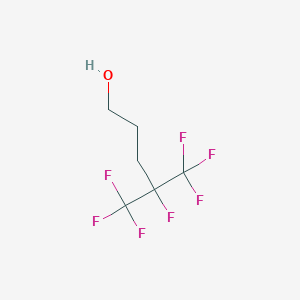

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Vue d'ensemble

Description

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound with the molecular formula C6H7F7O . It is a specialty product used in proteomics research applications .

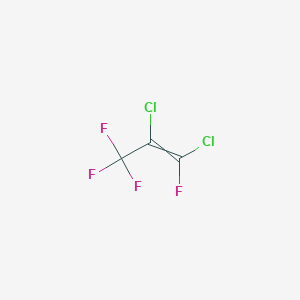

Molecular Structure Analysis

The molecular structure of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol can be represented by the canonical SMILES notation:C(CC(C(F)(F)F)(C(F)(F)F)F)CO . The exact mass of the molecule is 228.03851198 g/mol . Physical And Chemical Properties Analysis

The molecular weight of 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol is 228.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 3 . The topological polar surface area is 20.2 Ų .Applications De Recherche Scientifique

Recent Advances in Hydrogenation of Furfural

- Synthesis of High-Value Chemicals : Research has explored the catalytic hydrogenation of furfural and its derivatives into 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD), which are high-value fine chemicals used across various applications. The design and application of catalysts for this process have been studied extensively, focusing on the reaction mechanism, synergistic catalysis, and the influence of catalyst acidity (Tan et al., 2021).

Dermatological Applications of Pentane-1,5-diol

- Topical Pharmaceutical Products : Pentane-1,5-diol's use in dermatology, particularly in topical pharmaceutical products, has been compared to other aliphatic diols. It was found to be safe and more effective than several other diols, offering benefits in drug delivery-enhancing potency, antimicrobial spectrum, and toxicity. Its low cost and favorable properties make it an attractive option for pharmaceutical formulations (Sundberg & Faergemann, 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

- Environmental Fate of Fluorinated Compounds : Studies have investigated the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate of these compounds. The degradation can lead to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent in the environment. Understanding the biodegradation pathways is crucial for evaluating the environmental impact and fate of such chemicals (Liu & Avendaño, 2013).

Fluoroalkylation in Aqueous Media

- Green Chemistry Approaches : The development of methods for the fluoroalkylation in aqueous media represents an advancement in green chemistry, aiming for environmentally benign synthesis processes. Such methods allow for the incorporation of fluorinated groups into molecules under mild and eco-friendly conditions, highlighting the importance of catalytic systems and new reagents for successful reactions (Song et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPABPRKIBGSGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337443 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pentan-1-ol | |

CAS RN |

29819-73-6 | |

| Record name | 3-(Perfluoroisopropyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)